molecular formula C16H13N3O7 B14448092 (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid CAS No. 74928-55-5

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid

Cat. No.: B14448092
CAS No.: 74928-55-5
M. Wt: 359.29 g/mol
InChI Key: HMPNOOCHYKCCQH-AWEZNQCLSA-N
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Description

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzoyl group, an amino group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with an appropriate amino acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, temperature control, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the nitro groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The dinitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid: shares similarities with other amino acid derivatives and nitrobenzoyl compounds.

    This compound: is similar to compounds like 3,5-dinitrobenzoic acid and phenylalanine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

74928-55-5

Molecular Formula

C16H13N3O7

Molecular Weight

359.29 g/mol

IUPAC Name

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H13N3O7/c20-15(11-7-12(18(23)24)9-13(8-11)19(25)26)17-14(16(21)22)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2,(H,17,20)(H,21,22)/t14-/m0/s1

InChI Key

HMPNOOCHYKCCQH-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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